molecular formula C8H11BrN2O B8633109 5-Bromo-3-ethoxymethyl-pyridin-2-ylamine

5-Bromo-3-ethoxymethyl-pyridin-2-ylamine

Cat. No.: B8633109
M. Wt: 231.09 g/mol
InChI Key: BFRPBXYKDKJMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-ethoxymethyl-pyridin-2-ylamine is a pyridine derivative characterized by a bromine atom at the 5-position, an ethoxymethyl group (-CH₂OCH₂CH₃) at the 3-position, and an amine (-NH₂) substituent at the 2-position of the pyridine ring. This compound belongs to a broader class of halogenated aminopyridines, which are pivotal intermediates in medicinal chemistry and materials science due to their versatility in cross-coupling reactions and bioactivity modulation .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-3-(ethoxymethyl)pyridin-2-amine

InChI

InChI=1S/C8H11BrN2O/c1-2-12-5-6-3-7(9)4-11-8(6)10/h3-4H,2,5H2,1H3,(H2,10,11)

InChI Key

BFRPBXYKDKJMJO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(N=CC(=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 5-Bromo-3-(trifluoromethyl)pyridin-2-amine increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with the ethoxymethyl group in the target compound, which is electron-donating and may reduce reactivity toward electrophiles .
  • Positional Isomerism: Methoxy or methyl groups at the 6-position (e.g., 5-Bromo-6-methoxypyridin-3-amine) versus the 3-position (target compound) lead to divergent regioselectivity in cross-coupling reactions, impacting downstream applications .

Pharmacological and Industrial Relevance

  • Antimicrobial and Antitumor Activity: Derivatives like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine exhibit notable bioactivity due to hydrogen-bonding interactions between the amine group and biological targets, a feature shared with the ethoxymethyl analog .
  • Agrochemical Applications: Compounds with EWGs (e.g., -CF₃) are prioritized for pesticidal formulations due to enhanced environmental stability, whereas ethoxymethyl-substituted derivatives may be more suitable for hydrophilic drug formulations .

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